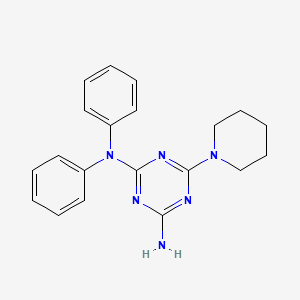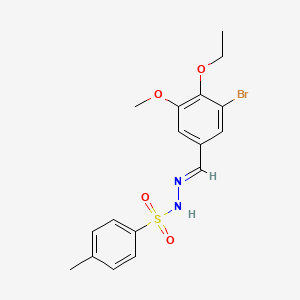![molecular formula C10H9FN4O2S B5597705 methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5597705.png)
methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate is a synthetic molecule that likely exhibits interesting chemical and physical properties due to its unique structure. The tetrazole ring, fluorophenyl group, and thioacetate moiety suggest potential applications in material science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
While the specific synthesis of methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate is not detailed, similar compounds have been synthesized through reactions involving phenyl tetrazoles and acyl chlorides or esters in the presence of bases. A related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, was synthesized from a reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, indicating a potential pathway for the synthesis of our compound of interest (Lee, Ryu, & Lee, 2017).
Molecular Structure Analysis
Crystal structure analysis and molecular modeling play crucial roles in understanding the geometry, bond lengths, angles, and overall three-dimensional arrangement of atoms in compounds. Similar structural characterizations have been conducted on related compounds, such as isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, where single crystal diffraction was used to determine the planarity and orientation of the molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the tetrazole ring or the substituent groups. For example, photodecomposition studies on related tetrazole derivatives have shown specific pathways leading to the formation of carbodiimides, highlighting the reactive nature of these compounds under certain conditions (Alawode, Robinson, & Rayat, 2011).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for understanding the behavior of compounds under different conditions. For instance, the solvatomorphism of methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was explored, demonstrating the compound's ability to form different crystalline structures with solvents, which could be relevant for the compound (Cleetus, Rani, Dharma Rao, & Chopra, 2020).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's reactivity, stability, and interactions with other chemicals. Such analyses often include spectroscopic methods and reactivity studies. For closely related compounds, studies have explored their potential as superoxide scavengers and anti-inflammatory agents, indicating a method of assessing the biological activity and chemical behavior of our compound of interest (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Aplicaciones Científicas De Investigación
Pharmacological Potential and Chemical Synthesis
- Pharmacologically Active Derivatives : Research has focused on creating and studying derivatives of similar structures for their pharmacological potential. For example, derivatives of benzo[b]thiophen have been synthesized, which could have implications for developing new pharmacological agents (Chapman et al., 1968).
Photodecomposition and Photophysical Properties
- Photodecomposition Studies : Studies on similar tetrazole-thione compounds have revealed clean photodecomposition to carbodiimides, suggesting potential industrial, agricultural, and medicinal applications (Alawode et al., 2011).
Material Science and Organic Electronics
- Structural Applications in Material Science : The structural analysis of substituted thiophenes indicates their significance in material science, highlighting their broad utilization in organic electronics and as chemical sensors (Nagaraju et al., 2018).
Chemical Structure and Reactivity
- Structural and Vibrational Properties : Research into fluorobenzoyl-thioureas reveals insights into structural and conformational properties, contributing to a deeper understanding of molecular interactions and reactivity (Saeed et al., 2011).
Propiedades
IUPAC Name |
methyl 2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2S/c1-17-9(16)6-18-10-12-13-14-15(10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXBQTULRIGBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=NN1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-isopropyl-3-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5597643.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5597652.png)

![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)

![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)


![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5597717.png)
![(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)

![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)